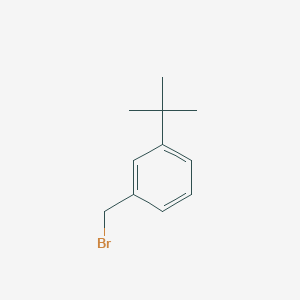

1-(Bromomethyl)-3-tert-butylbenzene

Overview

Description

1-(Bromomethyl)-3-tert-butylbenzene is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules. It is also known as tert-butylbenzyl bromide, and its chemical formula is C9H13Br. This compound has a wide range of applications in pharmaceutical and chemical research due to its unique properties.

Scientific Research Applications

Controlled Radical Polymerization

1-(Bromomethyl)-3-tert-butylbenzene: is utilized in the controlled radical polymerization of styrene. This process is essential for creating well-defined polymers with specific molecular weights and architectures. The compound acts as an initiator, facilitating the growth of polymer chains from styrene monomers .

Asymmetric Esterification

The compound finds application in the asymmetric esterification of benzoic acid. This is particularly important in the synthesis of chiral molecules, which are a significant component of many pharmaceuticals. The presence of a chiral cyclic guanidine enhances the reaction, leading to the production of esters with high enantiomeric excess .

Synthesis of Bromine Terminated Polymers

Another key application is in the synthesis of bromine-terminated polystyrene and polyp-methoxystyrene . These polymers are synthesized via atom transfer radical polymerization (ATRP), with this compound acting as the initiator. The bromine end groups are reactive and can be used for further functionalization of the polymers .

Synthesis of Unsaturated Adamantane Derivatives

This compound is also involved in the synthesis of unsaturated adamantane derivatives . These derivatives are crucial for creating a variety of functional materials, including monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals. The high reactivity of the double-bonded adamantane derivatives makes them valuable starting materials for further chemical transformations .

Synthesis of Cyclopropanes

In the field of organic synthesis, This compound is used for the synthesis of cyclopropanes. Cyclopropanes are three-membered carbon rings that are components of many biologically active compounds and pharmaceuticals. The compound serves as a precursor in various cycloaddition reactions to form these rings.

Alkylating Agent in Peptide Synthesis

Lastly, it is employed as an alkylating agent in peptide synthesis. Alkylation is a fundamental step in the modification of peptides, which can alter their properties and enhance their therapeutic potential. The compound’s reactivity allows for the introduction of the tert-butyl group into peptides, providing steric bulk and influencing the peptide’s conformation.

Mechanism of Action

Target of Action

Bromomethyl compounds, like “1-(Bromomethyl)-3-tert-butylbenzene”, are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles in a molecule to form a covalent bond .

Mode of Action

The bromine atom in bromomethyl compounds is electrophilic, meaning it has a tendency to attract electrons. When these compounds come into contact with nucleophiles (atoms, ions, or molecules that donate an electron pair to form a chemical bond), a reaction can occur, leading to the formation of a new covalent bond .

Pharmacokinetics

Once absorbed, distribution would depend on factors like protein binding and lipid solubility .

Action Environment

The action of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals that can react with it. For example, in an acidic environment, the bromine atom might be more prone to leaving, increasing the compound’s reactivity .

properties

IUPAC Name |

1-(bromomethyl)-3-tert-butylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQAWFRZGVFIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102405-32-3 | |

| Record name | 1-(bromomethyl)-3-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)

![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)

![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)

![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)

![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)

![2-Cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2593069.png)

![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)